Tesaglitazar is a synthetic, orally active compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Developed by AstraZeneca, it was initially investigated for its potential in treating type 2 diabetes and metabolic syndrome by targeting both glucose and lipid abnormalities. [, , , , , ] Although its development was discontinued due to safety concerns, Tesaglitazar remains a valuable research tool for understanding PPAR biology and its implications in various metabolic and inflammatory processes. [, , , ]
[1] Mechanistic modelling of tesaglitazar pharmacokinetic data... https://www.semanticscholar.org/paper/aa6c25c74d4011b8cdec77a62b92124e87b9445f[2] Effect of tesaglitazar, a dual PPARα/γ agonist, on glucose and... https://www.semanticscholar.org/paper/50d1337a73aaf50ae56020bf5e1bc33541e3a7ea[3] Pharmacokinetics and metabolism of tesaglitazar, a novel... https://www.semanticscholar.org/paper/e24c7f64d7068b8f3eb7b0a4dc0eadfdc6f4f442... (references for each paper cited in the text) [] Comparative Transcriptional Network Modeling of Three... https://www.semanticscholar.org/paper/843daa3e7e1e1be35e69291832e239b0412c87a3
Tesaglitazar is developed by AstraZeneca and falls under the category of thiazolidinediones, which are known for their ability to activate PPARs. The compound was initially advanced through clinical trials due to its promising effects on glucose and lipid homeostasis, although its development was later halted due to concerns regarding its safety profile compared to existing therapies .
The synthesis of tesaglitazar involves complex organic chemistry techniques. While specific proprietary methods are not publicly disclosed in detail, it generally includes the following steps:
Tesaglitazar's interaction with biological systems primarily involves:
The mechanism of action of tesaglitazar involves several key processes:
Clinical studies have shown that tesaglitazar significantly reduces fasting plasma glucose levels, triglycerides, and total cholesterol while increasing high-density lipoprotein cholesterol levels .
Tesaglitazar has been explored primarily for its applications in:
Despite its promising applications, clinical development was halted due to concerns over weight gain and renal function implications observed during trials . Future research may focus on optimizing the safety profile while maintaining efficacy.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3